molecular formula C11H14ClN3O2 B1489592 Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate CAS No. 1288988-88-4

Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate

Cat. No.: B1489592
CAS No.: 1288988-88-4
M. Wt: 255.7 g/mol
InChI Key: IKTPPTNJTCOVMQ-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a 6-chloropyrazine moiety and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-2-3-5-15(8)10-7-13-6-9(12)14-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPPTNJTCOVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR) that inform its therapeutic potential.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloropyrazine moiety. The presence of these functional groups is critical for its biological activity.

Property Value
Molecular FormulaC₁₁H₁₄ClN₃O₂
Molecular Weight243.70 g/mol
SolubilitySoluble in DMSO, ethanol
Log P2.5

The compound has been studied for its interaction with various biological targets, including kinases and receptors involved in cancer progression and metabolic pathways. The following sections summarize key findings from recent studies.

1. AMPK Activation

Recent research indicates that compounds similar to this compound can act as indirect activators of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is a target for metabolic disorders and cancer therapies.

In vitro studies demonstrated that related compounds exhibited EC50 values ranging from 0.0051 to 0.036 µM for AMPK activation, indicating potent activity compared to known standards .

2. Antiproliferative Activity

The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, it was evaluated against MDA-MB-453 breast cancer cells, where it demonstrated significant inhibition of cell proliferation with an IC50 value indicative of strong cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure.

Key Findings:

  • Chloro Group : The presence of the chloropyrazine moiety enhances binding affinity to target proteins.
  • Piperidine Ring Modifications : Alterations in substituents on the piperidine ring can lead to variations in potency and selectivity against specific kinases .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Cancer Cell Line Studies : In a study involving multiple cancer cell lines, this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells, with minimal effects on normal cells .
  • In Vivo Models : Animal studies demonstrated that administration of the compound at doses of 10 mg/kg resulted in significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Core Structure Key Substituents Physical State Synthesis Yield Reference
Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate (Target) Piperidine-2-carboxylate 6-Chloropyrazine, methyl ester Not reported Not reported -
Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate Piperidine-2-carboxylate Carbamoyl, phenyl, ethyl Pale-yellow wax 54%
Methyl(2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate Piperidine-2-carboxylate tert-Butylcarbamoyl, cyclopentyl Yellow oil 12%
tert-Butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate Piperidine-4-carboxylate 6-Chloropyrazine, tert-butyl carbamate Solid (purity 95%) Not reported
Methyl(2S,1R)-1-(1-(tert-butylcarbamoyl)-1-methyl-1-propyl)-pyrrolidine-2-carboxylate Pyrrolidine-2-carboxylate tert-Butylcarbamoyl, methyl, propyl White wax 41%

Key Observations :

  • Core Structure: The target compound shares a piperidine-2-carboxylate backbone with analogs in and .
  • Substituents : The 6-chloropyrazine group in the target compound is also present in tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate , but the latter features a carbamate group at the 4-position instead of an ester. Carbamoyl and phenyl substituents in other analogs (e.g., ) may enhance hydrogen-bonding capacity or lipophilicity compared to the methyl ester.
  • Stereochemistry : The (2R,1R) and (2S) configurations in analogs highlight the importance of stereochemistry in synthetic routes and bioactivity, though the target compound’s stereochemical details are unspecified.

Physical and Spectroscopic Properties

  • Target Compound : Data are unavailable.
  • Analogs :
    • Melting Points : Analogs like Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate exhibit melting points of 79–81°C , while pyrrolidine derivatives are waxes .
    • Optical Activity : The compound in shows significant optical rotation ([α]D = −45.5), suggesting chiral centers influence conformational stability.
    • Spectroscopy : NMR and LC/MS data for analogs confirm substituent integration (e.g., tert-butyl carbamoyl protons at δ 1.2–1.4 ppm).

Functional Implications

  • Reactivity : The methyl ester in the target compound may undergo hydrolysis or transesterification more readily than carbamoyl or tert-butyl carbamate groups in analogs.
  • Bioactivity : The 6-chloropyrazine moiety (shared with ) is often associated with kinase inhibition or antimicrobial activity in pharmaceuticals. Phenyl or carbamoyl groups in analogs could modulate target binding or solubility.

Preparation Methods

Formation of the Piperidine-2-carboxylate Core

  • The piperidine ring bearing the carboxylate function at the 2-position is prepared first, often starting from commercially available piperidine derivatives.
  • Esterification of the carboxylic acid group with methanol under acidic or catalytic conditions yields the methyl ester.

Preparation of 6-Chloropyrazin-2-yl Intermediate

  • The pyrazine ring is constructed via cyclization reactions from suitable precursors.
  • Chlorination at the 6-position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine substituent selectively.

Coupling Reaction

  • The key step involves coupling the 6-chloropyrazin-2-yl moiety to the nitrogen of the piperidine ring.
  • This is typically achieved via nucleophilic substitution where the piperidine nitrogen attacks the chloropyrazine ring.
  • Bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) facilitate this reaction.
  • Reaction temperatures are maintained at mild to moderate levels (room temperature to 60°C) to prevent side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Esterification Methanol, acid catalyst (e.g., HCl or H2SO4) Methanol Reflux (~65°C) Ensures methyl ester formation
Chlorination of Pyrazine Thionyl chloride or PCl5 Dichloromethane 0–25°C Selective chlorination at C6
Coupling (N-arylation) Piperidine derivative, base (NaH, K2CO3) DMF or DMSO 25–60°C Nucleophilic aromatic substitution
Purification Column chromatography or recrystallization Various solvents Ambient To obtain high purity

Analytical Confirmation

Post-synthesis, the compound is characterized by:

Industrial Production Considerations

  • Scale-up involves continuous flow reactors to improve reaction control and safety.
  • Automated synthesis platforms optimize reagent addition and temperature control.
  • Process optimization focuses on maximizing yield, reducing impurities, and minimizing reaction times.
  • Use of coupling agents and catalysts may be adjusted for cost-effectiveness and environmental impact.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome
Esterification Formation of methyl ester on piperidine-2-carboxylic acid Methanol, acid catalyst, reflux Methyl ester intermediate
Pyrazine Chlorination Selective chlorination at 6-position on pyrazine ring Thionyl chloride or PCl5, low temperature 6-Chloropyrazin-2-yl intermediate
Coupling Reaction Nucleophilic substitution of chlorine by piperidine nitrogen Piperidine derivative, NaH or K2CO3, DMF, 25–60°C Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate
Purification Removal of impurities and isolation of product Chromatography or recrystallization Pure target compound

Research Findings and Notes

  • The reaction conditions must be finely tuned to avoid side reactions such as over-chlorination or hydrolysis of the ester.
  • The nucleophilic aromatic substitution on the chloropyrazine ring is favored due to the electron-deficient nature of the pyrazine ring.
  • Use of aprotic, polar solvents enhances the nucleophilicity of the piperidine nitrogen and solubilizes reactants.
  • Analytical data confirm the successful synthesis and high purity of the compound, essential for its application in medicinal chemistry.

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate, and how can intermediates be characterized?

A typical synthesis involves coupling 6-chloropyrazine-2-carboxylic acid derivatives with piperidine-based esters. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate) can be reacted with chloropyrazine derivatives under nucleophilic substitution conditions . Characterization should include:

  • 1H/13C NMR : To confirm regioselectivity and substitution patterns (e.g., distinguishing between N-alkylation vs. O-alkylation).
  • X-ray crystallography : For unambiguous structural confirmation using SHELX software to refine crystal structures .
  • HPLC-MS : To assess purity and verify molecular weight.

Q. How can the stereochemical configuration of the piperidine ring be determined?

Chiral resolution methods include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol for enantiomeric separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to assign absolute configuration .
  • Crystallographic refinement : SHELXL can resolve chiral centers via Flack or Hooft parameters in high-resolution datasets .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

  • HPLC-DAD/ELSD : Monitor degradation products under stress conditions (e.g., heat, light, acidic/basic hydrolysis) .
  • TGA/DSC : Evaluate thermal stability and melting/decomposition points (e.g., mp 185–186.5°C for analogous compounds ).
  • LC-MS/MS : Detect trace impurities (e.g., residual solvents, byproducts) at ppm levels .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

  • SHELXL refinement : Use restraints for disordered atoms and leverage the "RIGU" command to fix geometrically improbable parameters .
  • Twinned data handling : Apply HKLF5 format in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation tools : Cross-check with CCDC Mercury’s Mogul geometry analysis to identify outliers in bond/angle distributions .

Q. What strategies mitigate discrepancies between computational docking predictions and experimental binding affinity data?

  • Force field optimization : Adjust AMBER or CHARMM parameters to better model piperidine-pyrazine conformational flexibility .
  • Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics simulations to account for solvation entropy .
  • Binding site plasticity : Use ensemble docking with multiple receptor conformations to address protein flexibility .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Parallel synthesis : Generate analogs via:
    • Piperidine substitution : Vary substituents at positions 2, 4, or 6 using Buchwald-Hartwig amination .
    • Pyrazine modification : Introduce electron-withdrawing groups (e.g., -CF3) or heterocyclic replacements (e.g., pyridine) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase to prioritize synthetic targets .

Q. What experimental and computational approaches reconcile contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • PBPK modeling : Simulate absorption/distribution using GastroPlus to explain low bioavailability despite high in vitro potency .
  • Off-target screening : Employ kinase panels or proteome-wide affinity capture to identify unintended interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate
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Methyl 1-(6-chloropyrazin-2-yl)piperidine-2-carboxylate

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